molecular formula C10H8F3NO2 B3212999 Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate CAS No. 110920-05-3

Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate

Cat. No.: B3212999
CAS No.: 110920-05-3
M. Wt: 231.17 g/mol
InChI Key: JXSXOWVIODLROB-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate is a fluorinated organic compound with the molecular formula C₁₀H₈F₃NO₂ and a molecular weight of 231.17 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a phenylimino group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropyruvate with aromatic amines, such as aniline, under acidic conditions . The reaction typically proceeds through the formation of an intermediate hemiaminal, which then undergoes dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of hexafluoropropene-1,2-oxide (HFPO) as a starting material. HFPO reacts with aromatic amines to form the corresponding hemiaminals, which are then converted to this compound through further chemical transformations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-(phenylimino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylimino group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate is unique due to the presence of both trifluoromethyl and phenylimino groups, which confer distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-phenyliminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-16-9(15)8(10(11,12)13)14-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSXOWVIODLROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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